An In-Depth Technical Guide to the Chemical Properties of 7-(Benzyloxy)-2,3-dihydro-1H-inden-1-one
An In-Depth Technical Guide to the Chemical Properties of 7-(Benzyloxy)-2,3-dihydro-1H-inden-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-(Benzyloxy)-2,3-dihydro-1H-inden-1-one is a pivotal synthetic intermediate, belonging to the indanone class of compounds. Its structural architecture, featuring a benzyloxy-protected phenol on a bicyclic aromatic ketone framework, makes it a versatile building block in medicinal chemistry. The strategic placement of the benzyloxy group on the 7-position allows for late-stage functionalization, a critical aspect in the synthesis of complex molecular targets. This guide provides a comprehensive overview of its synthesis, core chemical properties, reactivity, and applications, offering field-proven insights for professionals in drug discovery and organic synthesis.
Introduction to the Indanone Scaffold
The 1-indanone core is a privileged structure in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1] This bicyclic ketone consists of a benzene ring fused to a cyclopentanone ring.[2] The reactivity of the indanone scaffold is dictated by the ketone functional group, the aromatic ring, and the alpha-carbon position, making it a versatile template for chemical modification. Derivatives of 1-indanone have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties, underscoring their importance in drug development.[1][3]
7-(Benzyloxy)-2,3-dihydro-1H-inden-1-one serves as a protected precursor to 7-hydroxy-1-indanone. The benzyl group acts as a robust protecting group for the phenolic hydroxyl, which is stable under various reaction conditions but can be selectively removed when needed. This strategic protection is crucial for multi-step syntheses where the free phenol might interfere with subsequent chemical transformations.
Synthesis and Molecular Architecture
The primary route to 7-(Benzyloxy)-2,3-dihydro-1H-inden-1-one involves the protection of the corresponding hydroxylated precursor, 7-hydroxy-1-indanone. The synthesis of this precursor is a critical first step and can be challenging due to the formation of isomeric products.
Synthesis of the Precursor: 7-Hydroxy-1-indanone
Several methods exist for the synthesis of 7-hydroxy-1-indanone, each with its own advantages and limitations.
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Intramolecular Friedel-Crafts Cyclization: A common method involves the cyclization of 3-(3-hydroxyphenyl)propanoic acid using a strong acid catalyst like polyphosphoric acid. However, this approach often yields a mixture of 7-hydroxy-1-indanone and the isomeric 5-hydroxy-1-indanone, which can be difficult to separate.[4][5]
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Directed Synthesis: A more selective synthesis has been developed to avoid the formation of isomeric byproducts.[6] One such patented method involves the reaction of 4-hydroxy-benzenesulfonic acid with 3-chloropropionyl chloride, followed by a Lewis acid-catalyzed cyclization and subsequent removal of the sulfonic acid group.[5][6] This multi-step process offers higher selectivity for the desired 7-hydroxy isomer.
Benzyl Protection of 7-Hydroxy-1-indanone
Once the 7-hydroxy-1-indanone precursor is obtained, the phenolic hydroxyl group is protected using a standard Williamson ether synthesis. This reaction involves deprotonation of the phenol with a suitable base, followed by nucleophilic attack on benzyl bromide.
Experimental Protocol: Synthesis of 7-(Benzyloxy)-2,3-dihydro-1H-inden-1-one
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Dissolution: Dissolve 7-hydroxy-1-indanone (1.0 eq) in a polar aprotic solvent such as acetone or dimethylformamide (DMF).
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Base Addition: Add a moderate base, such as potassium carbonate (K₂CO₃, 2.0-3.0 eq), to the solution. The base will deprotonate the phenolic hydroxyl group to form the corresponding phenoxide.
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Benzylating Agent: To the stirred suspension, add benzyl bromide (BnBr, 1.1-1.2 eq) dropwise at room temperature.
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Reaction Monitoring: Heat the reaction mixture (typically to 50-60 °C) and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Work-up: Upon completion, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
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Extraction: Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine to remove any remaining impurities.
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Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude product can be purified by column chromatography on silica gel to yield 7-(Benzyloxy)-2,3-dihydro-1H-inden-1-one as a solid.
Caption: Synthetic pathway to 7-(Benzyloxy)-2,3-dihydro-1H-inden-1-one.
Physicochemical and Spectroscopic Properties
Understanding the physicochemical and spectroscopic profile of 7-(Benzyloxy)-2,3-dihydro-1H-inden-1-one is essential for its characterization and use in further synthetic applications.
| Property | Value |
| Molecular Formula | C₁₆H₁₄O₂ |
| Molecular Weight | 238.28 g/mol |
| Appearance | Solid |
| CAS Number | 125494-84-0[7] |
Spectroscopic Data
| Spectroscopy | Expected Characteristics |
| ¹H NMR | - Aromatic Protons (Indanone): ~7.0-7.6 ppm (multiplets) - Aromatic Protons (Benzyl): ~7.3-7.5 ppm (multiplet, 5H) - Benzylic Protons (-OCH₂Ph): ~5.1 ppm (singlet, 2H) - Methylene Protons (-CH₂-CO): ~3.0 ppm (triplet) - Methylene Protons (-Ar-CH₂-): ~2.7 ppm (triplet) |
| ¹³C NMR | - Carbonyl Carbon (C=O): ~205-207 ppm - Aromatic Carbons: ~115-160 ppm - Benzylic Carbon (-OCH₂Ph): ~70 ppm - Aliphatic Carbons (-CH₂-): ~25-37 ppm |
| IR Spectroscopy | - C=O Stretch (Ketone): ~1700-1720 cm⁻¹ - C-O-C Stretch (Ether): ~1250 cm⁻¹ and ~1050 cm⁻¹ - Aromatic C=C Stretch: ~1600 cm⁻¹ and ~1450-1500 cm⁻¹ |
| Mass Spectrometry | - Molecular Ion (M⁺): m/z 238 - Key Fragment: m/z 91 (tropylium ion, from benzyl group) |
Chemical Reactivity and Synthetic Utility
The reactivity of 7-(Benzyloxy)-2,3-dihydro-1H-inden-1-one is governed by its three primary functional regions: the ketone, the benzyl ether, and the aromatic system.
Caption: Key reactive sites of 7-(Benzyloxy)-2,3-dihydro-1H-inden-1-one.
Reactions at the Carbonyl Group
The ketone functionality is a primary site for chemical modification.
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Reduction: The carbonyl can be readily reduced to the corresponding alcohol, 7-(benzyloxy)-2,3-dihydro-1H-inden-1-ol, using standard reducing agents like sodium borohydride (NaBH₄). This transformation is often a key step in the synthesis of more complex molecules.[2]
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Enolate Formation: The protons on the C-2 position are acidic and can be removed by a strong base to form an enolate. This nucleophilic intermediate can then participate in various carbon-carbon bond-forming reactions, such as aldol condensations and alkylations, allowing for the introduction of substituents at the C-2 position.
Cleavage of the Benzyl Ether (Debenzylation)
A critical reaction for this molecule is the deprotection of the benzyl ether to unveil the free phenol. This is typically achieved under mild conditions that do not affect other functional groups.
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Catalytic Hydrogenolysis: The most common and efficient method is catalytic hydrogenation. The compound is treated with hydrogen gas (H₂) in the presence of a palladium on carbon catalyst (Pd/C). This reaction cleanly cleaves the benzyl ether, yielding 7-hydroxy-1-indanone and toluene as the only byproduct.
Electrophilic Aromatic Substitution
The benzene ring of the indanone system can undergo electrophilic aromatic substitution. The benzyloxy group is an ortho-, para-directing and activating group. However, the position ortho to the benzyloxy group (position 6) is sterically accessible, making it a likely site for substitution reactions such as nitration or halogenation.
Applications in Medicinal Chemistry and Drug Discovery
7-(Benzyloxy)-2,3-dihydro-1H-inden-1-one is primarily valued as a sophisticated building block for the synthesis of pharmacologically active agents. Its utility has been demonstrated in the development of novel therapeutics.
For instance, related benzyloxy-indole structures have been investigated as potent and selective inhibitors of monoamine oxidase B (MAO-B), an important target in the treatment of neurodegenerative diseases.[9] Furthermore, complex heterocyclic systems derived from benzyloxy-substituted fused rings have been identified as S1P1 functional antagonists, which are targets for autoimmune diseases.[10] The indanone core itself is a key component in compounds with anti-inflammatory activity.[3]
The strategic use of the 7-benzyloxy group allows synthetic chemists to build complex molecular architectures and then, in a final step, unmask the phenolic hydroxyl group. This hydroxyl can serve as a handle for further functionalization or be a critical pharmacophore for binding to a biological target.
Conclusion
7-(Benzyloxy)-2,3-dihydro-1H-inden-1-one is a compound of significant interest to synthetic and medicinal chemists. Its well-defined synthesis, predictable reactivity, and role as a protected precursor to the versatile 7-hydroxy-1-indanone scaffold make it an invaluable tool in the design and development of novel therapeutic agents. A thorough understanding of its chemical properties, as detailed in this guide, is essential for leveraging its full potential in complex organic synthesis and drug discovery programs.
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